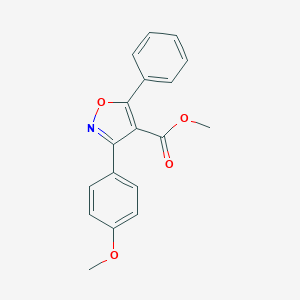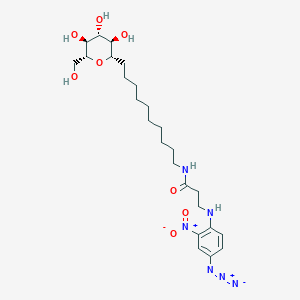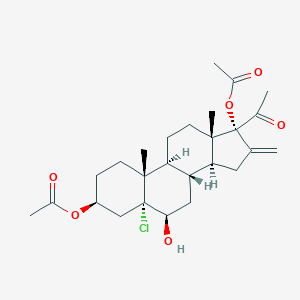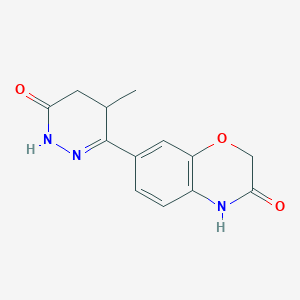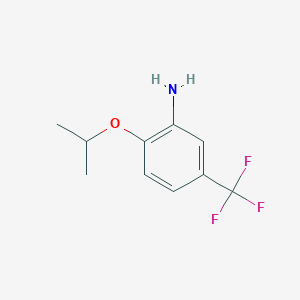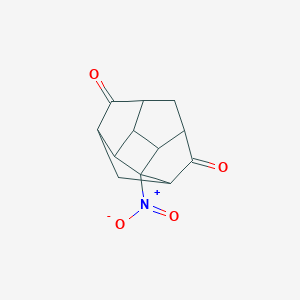
9-Npldo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Nitro-2-phenyl-4,5-dihydro-1H-pyrido[4,3-b]indole (9-Npldo) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 9-Npldo is not fully understood, but it is believed to act by intercalating into DNA and disrupting DNA-protein interactions. This disruption can lead to changes in gene expression and cell signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of various enzymes. Additionally, this compound has been found to have anti-inflammatory effects and to be a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Npldo in lab experiments is its selectivity for DNA. This compound has been found to bind preferentially to DNA over RNA and other biomolecules, making it a useful tool for studying DNA-protein interactions. Additionally, this compound has been shown to be relatively non-toxic to cells at low concentrations, allowing for long-term studies.
However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been found to interact with other biomolecules in addition to DNA, which could complicate data interpretation. Additionally, this compound has limited solubility in aqueous solutions, which could limit its use in certain experimental setups.
Orientations Futures
There are many potential future directions for the use of 9-Npldo in scientific research. One area of interest is the development of new fluorescent probes based on this compound for imaging biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making this compound more widely available for research purposes.
Conclusion
9-Nitro-2-phenyl-4,5-dihydro-1H-pyrido[4,3-b]indole (this compound) is a promising tool for investigating various biological processes. This compound has a wide range of biochemical and physiological effects and has been used in a variety of scientific research applications. While there are limitations to its use in lab experiments, the potential future directions for the use of this compound in scientific research are numerous. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 9-Npldo involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with nitromethane in the presence of ammonium acetate. The resulting product is then reduced with hydrogen gas over a palladium on carbon catalyst to yield this compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
9-Npldo has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems. This compound has been found to selectively bind to DNA, making it a useful tool for studying DNA-protein interactions. Additionally, this compound has been used as a modulator of protein-protein interactions and as a potential anticancer agent.
Propriétés
Numéro CAS |
121756-85-2 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
8-nitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane-2,6-dione |
InChI |
InChI=1S/C12H11NO4/c14-10-3-1-4-8-7(3)9-5(10)2-6(11(4)15)12(8,9)13(16)17/h3-9H,1-2H2 |
Clé InChI |
GSLDJVOBTKPRME-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |
SMILES canonique |
C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |
Synonymes |
9-nitro-(4)peristylane-1,5-dione 9-NPLDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

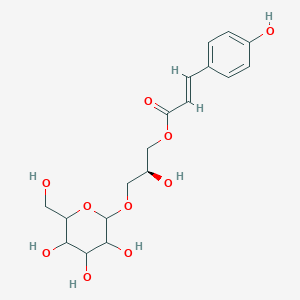
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
